Cas no 28856-77-1 (3-(phenylsulfanyl)pyridine)

3-(Phenylsulfanyl)pyridine is a sulfur-containing heterocyclic compound featuring a pyridine core substituted with a phenylthio group. This structure imparts unique reactivity and versatility, making it valuable in organic synthesis and pharmaceutical intermediates. The phenylsulfanyl moiety enhances electron density, facilitating nucleophilic and cross-coupling reactions. Its stability under various conditions allows for broad applicability in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s distinct electronic properties also make it useful in materials science, such as in ligand design for coordination chemistry. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to potential sensitivity to light and air.
3-(phenylsulfanyl)pyridine structure
3-(phenylsulfanyl)pyridine structure
Product Name:3-(phenylsulfanyl)pyridine
CAS No:28856-77-1
MF:C11H9NS
MW:187.260861158371
MDL:MFCD00234708
CID:1437423
PubChem ID:3813610
Update Time:2025-10-28

3-(phenylsulfanyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-(phenylthio)-
    • 3-(phenyl)sulfanylpyridine
    • phenyl 3-pyridyl sulfide
    • EN300-209235
    • SCHEMBL11479924
    • 3-phenylthiopryidine
    • ONBQLBVFTYYJJR-UHFFFAOYSA-N
    • CHEMBL119610
    • CS-0239305
    • 3-phenylthiopyridine
    • 3-Phenylsulfanyl-pyridine
    • 3-phenylsulfanylpyridine
    • 28856-77-1
    • 3-(phenylsulfanyl)pyridine
    • DTXSID90876690
    • MDL: MFCD00234708
    • Inchi: 1S/C11H9NS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H
    • InChI Key: ONBQLBVFTYYJJR-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.04567
  • Monoisotopic Mass: 187.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • PSA: 12.89

3-(phenylsulfanyl)pyridine Pricemore >>

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Additional information on 3-(phenylsulfanyl)pyridine

3-(Phenylsulfanyl)Pyridine: A Comprehensive Overview

3-(Phenylsulfanyl)pyridine, also known by its CAS number 28856-77-1, is a heterocyclic organic compound with a pyridine ring substituted by a phenylsulfanyl group at the third position. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique electronic properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 3-(phenylsulfanyl)pyridine.

The molecular structure of 3-(phenylsulfanyl)pyridine consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and a phenylsulfanyl group (-S-C₆H₅) attached at the third carbon atom. This substitution pattern imparts distinct electronic and steric properties to the molecule. The sulfur atom in the phenylsulfanyl group introduces lone pairs that can participate in various chemical interactions, making it a versatile building block for further functionalization.

Recent studies have explored the synthesis of 3-(phenylsulfanyl)pyridine through various routes. Traditional methods involve nucleophilic aromatic substitution reactions, where a suitable nucleophile attacks the pyridine ring at the third position. However, modern approaches have focused on optimizing these reactions to enhance yield and selectivity. For instance, researchers have employed microwave-assisted synthesis and catalytic systems to streamline the production process.

The applications of 3-(phenylsulfanyl)pyridine span across multiple disciplines. In organic synthesis, it serves as an intermediate for constructing more complex molecules with sulfur-containing functionalities. Its ability to act as a ligand in coordination chemistry has also been exploited for designing novel metal complexes with potential catalytic activities.

In pharmacology, 3-(phenylsulfanyl)pyridine has shown promise as a lead compound for drug discovery. Recent research highlights its potential as an antioxidant and anti-inflammatory agent due to its ability to scavenge free radicals and modulate inflammatory pathways. Additionally, studies have investigated its role in inhibiting certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase.

The material science community has also taken interest in 3-(phenylsulfanyl)pyridine. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its incorporation into polymer blends to enhance charge transport properties, paving the way for advanced materials in flexible electronics.

In terms of toxicity and safety assessment, recent studies have evaluated the environmental impact of 3-(phenylsulfanyl)pyridine. Results indicate that it exhibits low acute toxicity in standard assays; however, long-term ecological effects require further investigation. Regulatory bodies are increasingly emphasizing sustainable practices in chemical manufacturing, which aligns with ongoing efforts to develop eco-friendly synthesis routes for this compound.

In conclusion, 3-(phenylsulfanyl)pyridine, CAS No. 28856-77-1, stands as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups continue to inspire innovative research directions. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in shaping future technologies and therapeutic interventions.

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